molecular formula C31H30N4O4S B12795963 Benzamide, N-((4'-((2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)(1,1'-biphenyl)-2-yl)sulfonyl)-4-(methoxy-11C)- CAS No. 174844-65-6

Benzamide, N-((4'-((2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)(1,1'-biphenyl)-2-yl)sulfonyl)-4-(methoxy-11C)-

Cat. No.: B12795963
CAS No.: 174844-65-6
M. Wt: 553.7 g/mol
InChI Key: IRQSDNILKLKJIU-NUTRPMROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-((4’-((2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)(1,1’-biphenyl)-2-yl)sulfonyl)-4-(methoxy-11C)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core linked to a biphenyl group and an imidazo[4,5-b]pyridine moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((4’-((2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)(1,1’-biphenyl)-2-yl)sulfonyl)-4-(methoxy-11C)- typically involves multi-step organic reactions. Common steps might include:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the biphenyl group: This step might involve Suzuki coupling or similar cross-coupling reactions.

    Introduction of the sulfonyl group: This can be done using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the imidazo[4,5-b]pyridine ring.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the biphenyl and imidazo[4,5-b]pyridine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The imidazo[4,5-b]pyridine moiety is known for its biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Benzamide, N-((4’-((2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)(1,1’-biphenyl)-2-yl)sulfonyl)-4-(methoxy-11C)- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds with similar benzamide cores but different substituents.

    Imidazo[4,5-b]pyridine derivatives: Compounds with variations in the imidazo[4,5-b]pyridine ring.

    Biphenyl derivatives: Compounds with different functional groups attached to the biphenyl moiety.

Uniqueness

What sets Benzamide, N-((4’-((2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)(1,1’-biphenyl)-2-yl)sulfonyl)-4-(methoxy-11C)- apart is its unique combination of functional groups, which can confer specific properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

174844-65-6

Molecular Formula

C31H30N4O4S

Molecular Weight

553.7 g/mol

IUPAC Name

N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonyl-4-(111C)methoxybenzamide

InChI

InChI=1S/C31H30N4O4S/c1-5-28-33-29-20(2)18-21(3)32-30(29)35(28)19-22-10-12-23(13-11-22)26-8-6-7-9-27(26)40(37,38)34-31(36)24-14-16-25(39-4)17-15-24/h6-18H,5,19H2,1-4H3,(H,34,36)/i4-1

InChI Key

IRQSDNILKLKJIU-NUTRPMROSA-N

Isomeric SMILES

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=C(C=C5)O[11CH3])N=C(C=C2C)C

Canonical SMILES

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=C(C=C5)OC)N=C(C=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.